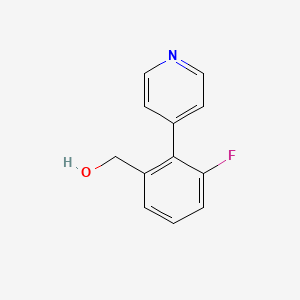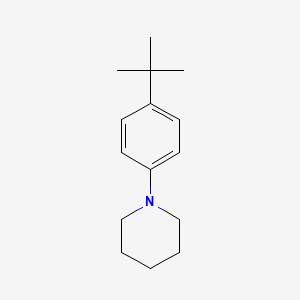
1-(4-Tert-butylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and interactions
Métodos De Preparación
The synthesis of 1-(4-Tert-butylphenyl)piperidine can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the hydrogenation of 4-tert-butylphenylpyridine using a suitable catalyst such as palladium on carbon.
Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts has been optimized for the production of piperidine-based compounds .
Análisis De Reacciones Químicas
1-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form biaryl derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a building block for designing bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological targets, leading to different pharmacological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or block specific receptors, resulting in therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: A structurally related compound with different pharmacological properties.
Terfenadine: An antihistamine drug with a similar piperidine core structure.
The uniqueness of this compound lies in its specific steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
185259-34-1 |
|---|---|
Fórmula molecular |
C15H23N |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-15(2,3)13-7-9-14(10-8-13)16-11-5-4-6-12-16/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
KFMNJSQRCCPUTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


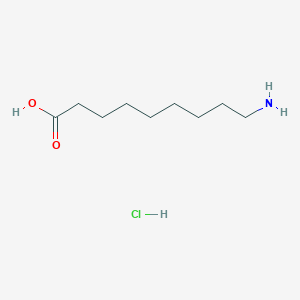
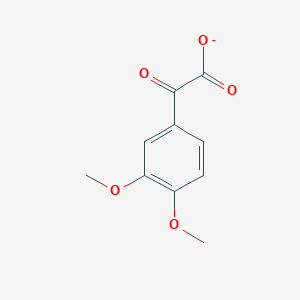
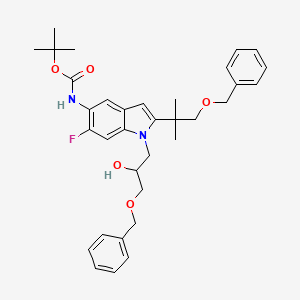
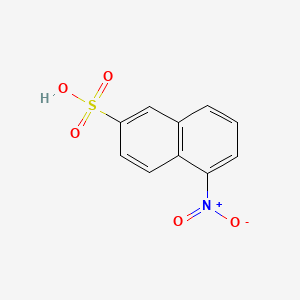
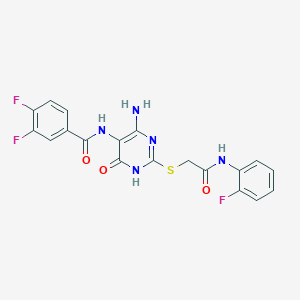
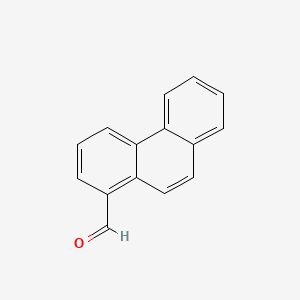

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14123747.png)
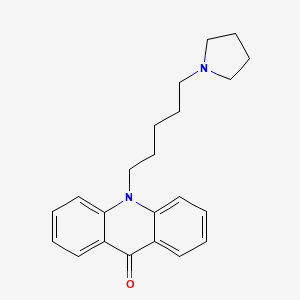
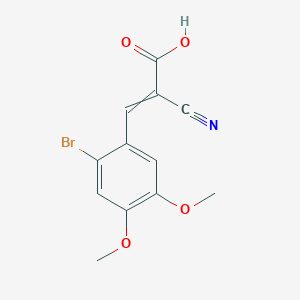
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
